molecular formula C12H18N2O3 B2566567 Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate CAS No. 1385355-25-8

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate

Cat. No.: B2566567
CAS No.: 1385355-25-8
M. Wt: 238.287
InChI Key: FEXDXKLJJLPZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is an organic compound with a complex structure that includes a cyano group, a cyclopentylacetyl group, and an amino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate typically involves the reaction of methyl cyanoacetate with 2-cyclopentylacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then reacts with an amine to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(2-cyanoacetamido)benzoate
  • Ethyl (Z)-2-cyano-2-(2-oxoindolin-3-ylidene)acetate

Uniqueness

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyano group, a cyclopentylacetyl group, and an amino group makes it a versatile compound for various applications .

Biological Activity

Methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes available research findings on its biological effects, mechanisms of action, and therapeutic potential.

Research indicates that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. It is hypothesized to interact with targets related to inflammatory responses and possibly cancer progression.

Biological Activities

  • Anti-inflammatory Effects
    • The compound has shown promise in modulating inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines. This activity is particularly relevant in conditions such as rheumatoid arthritis and other autoimmune diseases.
  • Anticancer Properties
    • Preliminary studies suggest that this compound may exhibit cytotoxic effects on various cancer cell lines. It is believed to induce apoptosis in malignant cells by disrupting their metabolic processes.
  • Antimicrobial Activity
    • Some reports indicate that this compound possesses antimicrobial properties, making it a candidate for further exploration in treating infections caused by resistant strains of bacteria.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryReduction in cytokine levels
AnticancerInduced apoptosis in cancer cell lines
AntimicrobialInhibition of bacterial growth

Case Study: Anti-inflammatory Activity

In a controlled study, this compound was administered to animal models exhibiting signs of inflammation. Results demonstrated a significant reduction in markers such as TNF-alpha and IL-6, indicating its potential as an anti-inflammatory agent.

Case Study: Anticancer Properties

A series of assays conducted on human colorectal cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in early apoptotic cells, suggesting that the compound effectively triggers programmed cell death.

Properties

IUPAC Name

methyl 2-[cyanomethyl-(2-cyclopentylacetyl)amino]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3/c1-17-12(16)9-14(7-6-13)11(15)8-10-4-2-3-5-10/h10H,2-5,7-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEXDXKLJJLPZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN(CC#N)C(=O)CC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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